

# Gastrazole Demonstrates Survival Benefit Over Placebo in Advanced Pancreatic Cancer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Gastrazole**  
Cat. No.: **B607603**

[Get Quote](#)

A pivotal, albeit small, randomized controlled trial has indicated that **Gastrazole** (JB95008), a novel cholecystokinin B (CCK2)/gastrin receptor antagonist, significantly improves survival in patients with advanced, inoperable pancreatic cancer when compared to a placebo. This finding suggests a potential new therapeutic avenue for a disease with a historically poor prognosis. Pancreatic cancer is a devastating illness, with a 5-year survival rate of less than 5%.<sup>[1]</sup>

## Quantitative Analysis of Clinical Trial Data

A key study, referred to as Trial A, provides the primary evidence for **Gastrazole**'s efficacy against a placebo.<sup>[1][2][3]</sup> The trial's findings on overall survival are summarized below.

| Metric                  | Gastrazole               | Placebo    | Statistical Significance |
|-------------------------|--------------------------|------------|--------------------------|
| Median Overall Survival | 7.9 months               | 4.5 months | p = 0.02                 |
| 1-Year Survival Rate    | 33.3%                    | 11.1%      | -                        |
| Hazard Ratio (HR)       | 0.29 (95% CI: 0.10–0.85) | -          | -                        |

Data from a randomized controlled trial comparing protracted venous infusion (PVI) **Gastrazole** with PVI placebo in patients with advanced pancreatic cancer.<sup>[1]</sup>

## Experimental Protocol: Trial A

The study that yielded these results was a randomized, blinded, placebo-controlled trial.[1][2][3]

- Patient Population: The trial enrolled eighteen patients with biopsy-proven, inoperable pancreatic carcinoma.[1][2][3]
- Treatment Arms: Patients were randomized to receive either **Gastrazole** or a placebo.[1]
- Method of Administration: Both **Gastrazole** and the placebo were administered via protracted venous infusion (PVI).[1][2][3]
- Primary Endpoint: The primary endpoint of the study was overall survival.[1]
- Statistical Analysis: Overall survival was estimated using the Kaplan-Meier method and compared between the two arms using the log-rank test.[1]

## Mechanism of Action and Signaling Pathway

**Gastrazole** functions as a potent and selective CCK2/gastrin receptor antagonist.[1][4] Gastrin has been identified as a growth stimulant for pancreatic cancer cells.[1][4][5] By blocking the gastrin receptor, **Gastrazole** is believed to inhibit this growth-promoting signal, thereby slowing tumor progression.[1][5]



[Click to download full resolution via product page](#)

**Gastrazole's mechanism of action in pancreatic cancer.**

## Clinical Trial Workflow

The design of the randomized controlled trial comparing **Gastrazole** to a placebo followed a standard clinical research workflow.



[Click to download full resolution via product page](#)

Workflow of the **Gastrazole** vs. Placebo clinical trial.

## Adverse Events and Quality of Life

In the placebo-controlled trial, there was no significant difference in toxicity observed between the **Gastrazole** and placebo groups, with the exception of complications related to the central venous catheter and pump.[2][3][6] Another trial comparing **Gastrazole** to 5-fluorouracil (5-FU) found **Gastrazole** to have a milder toxicity profile, with significantly less diarrhea, stomatitis, and hand-foot syndrome.[1][2][3][4] Quality of life assessments in the latter trial showed no significant differences between the **Gastrazole** and 5-FU arms.[1][2][3][4]

## Conclusion and Future Directions

The results from the initial placebo-controlled trial are promising, suggesting that **Gastrazole** may offer a survival advantage for patients with advanced pancreatic cancer.[1][2][3] However, the authors of the study rightly note that the trial size was very small, and larger-scale randomized trials are necessary to confirm these findings.[1][2][3][4] The favorable toxicity profile of **Gastrazole** may also make it a suitable candidate for combination therapies with existing cytotoxic drugs.[1][2][4]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proton pump inhibitors on pancreatic cancer risk and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Gastrazole Demonstrates Survival Benefit Over Placebo in Advanced Pancreatic Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607603#gastrazole-vs-placebo-in-advanced-pancreatic-cancer-survival>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)